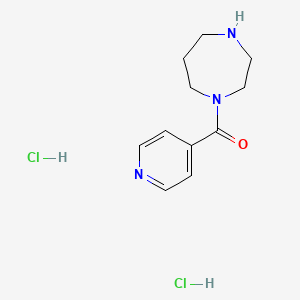
1-(pyridine-4-carbonyl)-1,4-diazepane dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(pyridine-4-carbonyl)-1,4-diazepane dihydrochloride is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring attached to a diazepane moiety, with the entire structure being stabilized by two hydrochloride groups. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science due to their unique chemical properties .
Preparation Methods
The synthesis of 1-(pyridine-4-carbonyl)-1,4-diazepane dihydrochloride typically involves the reaction of pyridine-4-carboxylic acid with 1,4-diazepane in the presence of a suitable coupling agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the intermediates. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt .
Industrial production methods often involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
1-(pyridine-4-carbonyl)-1,4-diazepane dihydrochloride undergoes various chemical reactions, including:
Common reagents used in these reactions include potassium permanganate, chromium trioxide, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the substituents involved .
Scientific Research Applications
1-(pyridine-4-carbonyl)-1,4-diazepane dihydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(pyridine-4-carbonyl)-1,4-diazepane dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The pyridine ring can engage in π-π stacking interactions with aromatic residues in the active site of enzymes, while the diazepane moiety can form hydrogen bonds with amino acid residues . These interactions can inhibit the activity of the target enzyme, leading to the desired biological effect .
Comparison with Similar Compounds
1-(pyridine-4-carbonyl)-1,4-diazepane dihydrochloride can be compared with other similar compounds, such as:
1-(pyridine-4-carbonyl)piperazine dihydrochloride: This compound has a similar structure but contains a piperazine ring instead of a diazepane ring.
1-(pyridine-4-carbonyl)piperidin-4-amine dihydrochloride: This compound contains a piperidine ring and an amine group, leading to different pharmacological properties.
The uniqueness of this compound lies in its specific ring structure and the presence of the diazepane moiety, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1,4-diazepan-1-yl(pyridin-4-yl)methanone;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O.2ClH/c15-11(10-2-5-13-6-3-10)14-8-1-4-12-7-9-14;;/h2-3,5-6,12H,1,4,7-9H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTRWVHUASOAKDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(=O)C2=CC=NC=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
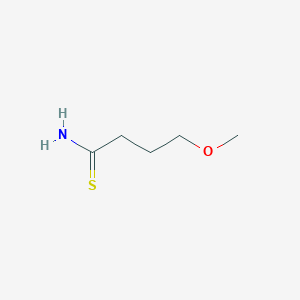
![2-[(4-carbamoylpyridin-2-yl)amino]acetic acid](/img/structure/B6143839.png)
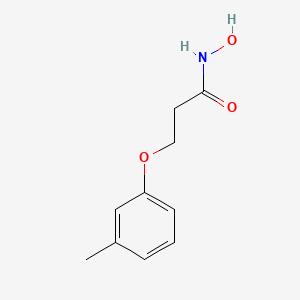
![[1-(4-methylpiperazin-1-yl)cycloheptyl]methanamine](/img/structure/B6143848.png)
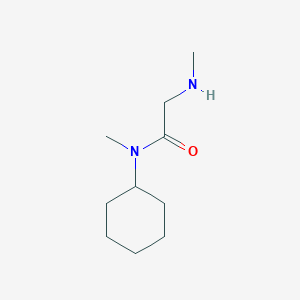
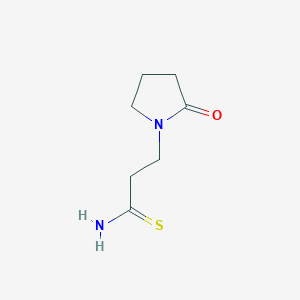
![1-(3-{Imidazo[1,2-a]pyridin-2-ylmethoxy}phenyl)ethan-1-one](/img/structure/B6143875.png)
![2-[(4-bromophenyl)methanesulfonyl]propanoic acid](/img/structure/B6143876.png)
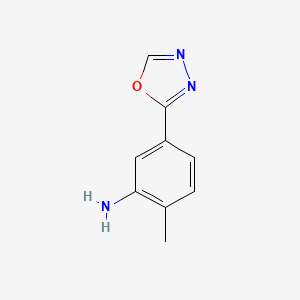
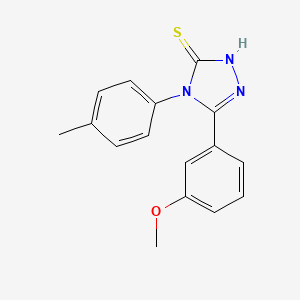



![N-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-4-oxo-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B6143930.png)
